Physicochemical Differentiation: LogP Comparison with 3-Methylindole
The introduction of an oxolane ring at the N-1 position of 3-methylindole significantly alters the compound's lipophilicity compared to the parent 3-methylindole. While experimental LogP data for 3-methylindole is commonly reported around 2.6, the target compound has a calculated LogP of 3.25870 [1]. This represents a substantial increase in lipophilicity, which is a key determinant of membrane permeability and protein binding in drug discovery.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Calculated LogP = 3.25870 |
| Comparator Or Baseline | 3-Methylindole (skatole), Experimental LogP ≈ 2.6 |
| Quantified Difference | Increase of approximately 0.66 LogP units |
| Conditions | Computational prediction vs. literature experimental values |
Why This Matters
A difference of ~0.66 LogP units can dramatically affect a compound's pharmacokinetic profile, solubility, and off-target binding, making the target compound a distinct chemical entity for lead optimization.
- [1] PubChem. 3-Methylindole (Compound Summary). CID 6736. View Source
